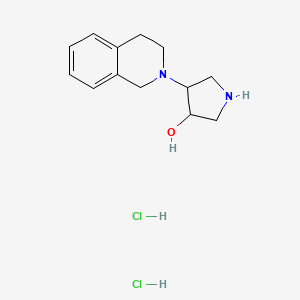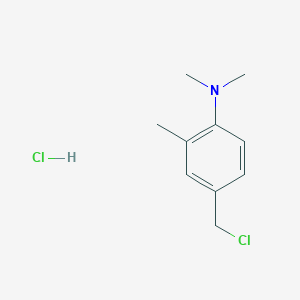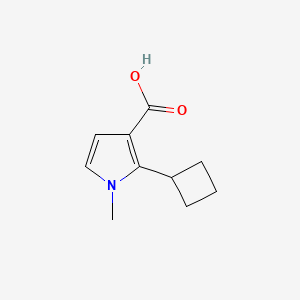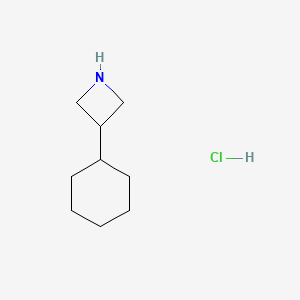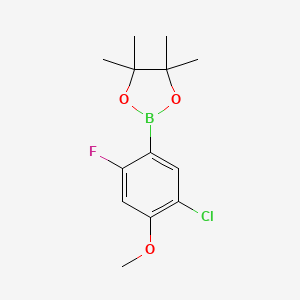
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-64-0. It has a molecular weight of 286.54 . The IUPAC name for this compound is 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For example, they are used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, a catalytic protodeboronation of these esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
Phenylboronic pinacol esters, including compounds like “5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester”, are considered for the design of new drugs and drug delivery devices. Their role as boron-carriers is particularly important for neutron capture therapy, a type of cancer treatment .
Hydrolysis Studies
These compounds are known to undergo hydrolysis, which is influenced by substituents in the aromatic ring and pH levels. The rate of reaction is notably faster at physiological pH, which is crucial for their stability in biological systems .
Suzuki-Miyaura Cross-Coupling
They are reactants in Suzuki-Miyaura cross-coupling reactions, a widely used method for creating carbon-carbon bonds in organic chemistry. This application is essential for synthesizing complex organic compounds .
Synthesis of Molecular Switches
The compound can be involved in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches. These switches have applications in molecular electronics and photonics .
Catalytic Protodeboronation
Catalytic protodeboronation of pinacol boronic esters, including “5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester”, can be used to synthesize various organic molecules with high yield and good diastereoselectivity .
Friedel-Crafts Alkylation
It can be used in Friedel-Crafts alkylation reactions, which are important for introducing alkyl groups into aromatic systems. This reaction is significant in the production of fine chemicals and pharmaceuticals .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the susceptibility to hydrolysis of phenylboronic pinacol esters at physiological ph can influence their bioavailability .
Result of Action
The result of the action of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which can affect their stability and efficacy, is considerably accelerated at physiological pH .
Eigenschaften
IUPAC Name |
2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVALZQIWPKGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135970 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester | |
CAS RN |
2121513-64-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
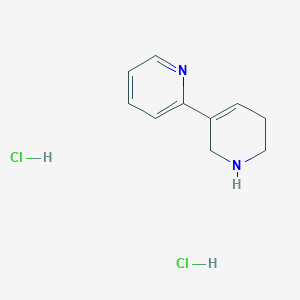
![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)
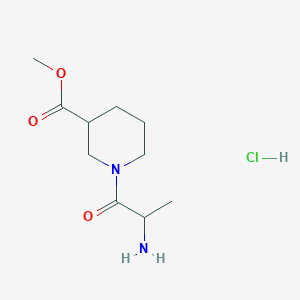
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)

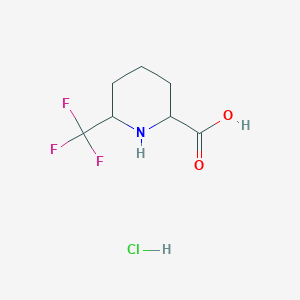
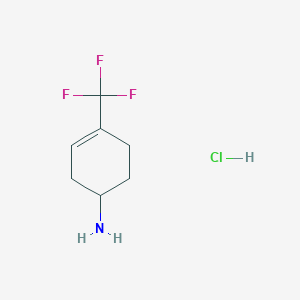
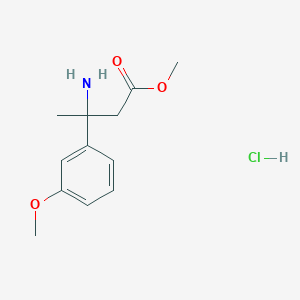
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
